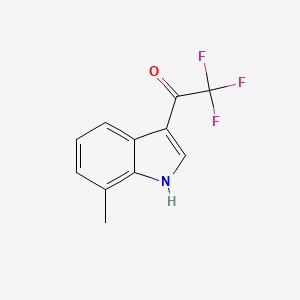

2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone is a chemical compound with the molecular formula C11H8F3NO. This compound features a trifluoromethyl group attached to an indole ring, which is a common structure in many bioactive molecules. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This reaction selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed:

Oxidation: Formation of trifluoromethylated indole oxides.

Reduction: Formation of 2,2,2-trifluoro-1-(7-methyl-3-indolyl)ethanol.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone is primarily explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for further development in cancer therapies.

- Neuroprotective Effects : Studies have suggested that this compound may influence neurotransmitter systems, potentially offering neuroprotective benefits.

The compound’s interaction with various biological targets is crucial for understanding its therapeutic potential:

- Mechanism of Action : The trifluoromethyl group enhances the compound's ability to interact with specific proteins and enzymes, modulating their activity. This can lead to inhibition of certain pathways involved in disease processes.

- In Vitro Studies : Preliminary studies have shown that derivatives of this compound exhibit moderate to significant antiproliferative activity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cell growth .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against Plasmodium falciparum, revealing moderate antiplasmodial activity with IC50 values ranging from 1.43 µM to 5.15 µM depending on substitutions made on the indole framework. The electron-withdrawing effect of the trifluoromethyl group was noted to enhance lipophilicity and overall activity profiles compared to unsubstituted analogues .

Case Study 2: Synthesis and Biological Evaluation

In another study focusing on synthesizing new compounds with antimalarial potential, derivatives of indole were synthesized using trifluoroacetylation methods. The resulting compounds were tested for their biological activity against malaria parasites, demonstrating promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

- 2,2,2-Trifluoro-1-(1-methylindol-3-yl)ethanone

- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone

Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone is unique due to the presence of the 7-methyl group on the indole ring. This structural difference can influence its biological activity and chemical reactivity, making it a distinct and valuable compound for research and industrial applications .

Biological Activity

2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone is an organic compound characterized by a trifluoromethyl group and a 7-methyl substitution on the indole ring. Its unique structure contributes to significant biological activities, making it a subject of interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H10F3N

- Molecular Weight : Approximately 227.18 g/mol

- Structural Features :

- Trifluoromethyl group enhances lipophilicity.

- 7-Methyl substitution on the indole ring affects its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer Properties : Potential inhibition of cancer cell proliferation.

- Neuroprotective Effects : Interaction with neurotransmitter systems may offer neuroprotection.

- Antimicrobial Activity : Exhibits activity against various pathogens.

The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions with various molecular targets. These interactions can influence cellular pathways and contribute to its therapeutic effects. Specific mechanisms include:

- Binding affinity studies indicating interactions with key enzymes and receptors.

- Influence on metabolic pathways linked to cancer and neurodegenerative diseases.

Anticancer Activity

A study evaluated the antiproliferative effects of indole derivatives, including this compound. The compound demonstrated:

- IC50 Values : Varying degrees of cytotoxicity against different cancer cell lines.

- Selectivity Index (SI) : Indicating the compound's safety profile relative to its efficacy.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 5.15 | 0.47 |

| Similar Indole Derivative | HeLa (Cervical Cancer) | 2.14 | 0.20 |

Neuroprotective Effects

Research has suggested that the compound may influence neurotransmitter systems:

- Mechanism : Modulation of serotonin and dopamine pathways.

- Outcomes : Potential reduction in neurodegenerative markers in vitro.

Antimicrobial Activity

The compound was also assessed for its antimicrobial properties against several pathogens:

- In Vitro Studies : Showed significant inhibition against bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(7-methyl-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(5-15-9(6)7)10(16)11(12,13)14/h2-5,15H,1H3 |

InChI Key |

IPTIADUEHDZGNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.